Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

Beschreibung

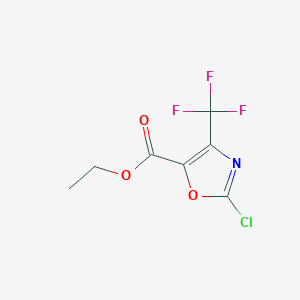

Core Structure and Substituents

The compound consists of an oxazole ring (five-membered heterocycle with oxygen and nitrogen atoms) substituted at positions 2, 4, and 5:

- Position 2 : Chlorine atom (electron-withdrawing, ortho-directing).

- Position 4 : Trifluoromethyl group (CF₃, strong electron-withdrawing, meta-directing).

- Position 5 : Ethyl ester group (-COOCH₂CH₃, electron-withdrawing via resonance).

The oxazole ring adopts a planar conformation, typical of aromatic heterocycles. While direct crystallographic data for this compound are unavailable, related oxazole derivatives (e.g., pyrrolo[1,2-c]oxazole systems) exhibit planar fused rings stabilized by π–π interactions and hydrogen bonds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅ClF₃NO₃ | |

| Molecular Weight | 243.57 g/mol | |

| CAS Number | 78451-14-6 | |

| Oxazole Substituents | 2-Cl, 4-CF₃, 5-COOEt |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Oxazole Proton (H-5) : Deshielded by electron-withdrawing groups, appearing as a singlet at δ 8.00–8.10 ppm.

- Ethyl Ester : -OCH₂CH₃ resonates at δ 1.30–1.40 (triplet, CH₃) and δ 4.20–4.30 (quartet, CH₂).

- Aromatic Protons : Absent due to the oxazole’s substitution pattern.

¹⁹F NMR :

- Trifluoromethyl Group : Sharp singlet at δ -65.8 to -65.9 ppm, consistent with CF₃ groups in similar oxazole derivatives.

¹³C NMR :

- Carbonyl Carbon (C=O) : δ ~167–170 ppm.

- Oxazole Ring Carbons : δ ~150–160 ppm (C-2, C-4), δ ~120–130 ppm (C-5).

| Spectroscopic Data | Key Peaks | Source |

|---|---|---|

| ¹H NMR | δ 8.00–8.10 (H-5), δ 4.20–4.30 (OCH₂) | |

| ¹⁹F NMR | δ -65.8 to -65.9 (CF₃) | |

| ¹³C NMR | δ 167–170 (C=O), δ 150–160 (C-2, C-4) |

Infrared (IR) Spectroscopy

- C=O Stretch : Strong absorption at ~1700–1750 cm⁻¹ (ester carbonyl).

- C-F Vibrations : Intense bands at ~1200–1300 cm⁻¹ (CF₃).

- C-Cl Stretch : Weak signal at ~600–800 cm⁻¹.

Mass Spectrometry (MS)

- Molecular Ion : [M⁺] at m/z 243 (C₇H₅ClF₃NO₃).

- Fragmentation : Loss of Cl (m/z 208), CF₃ (m/z 185), or ethyl ester (m/z 173).

| MS Fragment | m/z | Structure | Source |

|---|---|---|---|

| [M⁺] | 243 | C₇H₅ClF₃NO₃ | |

| [M⁻Cl]⁺ | 208 | C₇H₅F₃NO₃ | |

| [M⁻CF₃]⁺ | 185 | C₇H₅ClNO₃ |

Thermodynamic Properties and Stability Studies

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | 280.7°C (760 mmHg) | |

| Density | 1.473 g/cm³ | |

| Flash Point | 123.6°C | |

| LogP | 2.37 |

Stability Considerations

- Thermal Stability : High boiling point suggests stability under reflux conditions.

- Hydrolytic Sensitivity : The ester group may undergo hydrolysis in acidic or basic media, forming the corresponding carboxylic acid.

- Oxidative Stability : Electron-deficient oxazole ring resists oxidation, but Cl and CF₃ groups may participate in radical reactions.

Solubility and Partition Coefficient Analysis

Solubility Profile

| Solvent | Solubility | Source |

|---|---|---|

| Dichloromethane (DCM) | High | |

| Ethyl Acetate | Moderate | |

| Water | Low (LogP = 2.37) |

Partition Coefficient (LogP)

- LogP : 2.37 (calculated), indicating moderate lipophilicity.

- Functional Group Influence :

- CF₃ : Enhances hydrophobicity.

- Cl : Modestly polarizing.

- Ester : Balances solubility in polar aprotic solvents.

Eigenschaften

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXRMXXUIRNASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509804 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-14-6 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme

The synthesis generally follows:

- Formation of an oxazole ring from precursor molecules.

- Introduction of the trifluoromethyl group using trifluoromethylating reagents.

- Chlorination at the appropriate position using chlorinating agents.

- Esterification to produce the ethyl ester derivative.

Key Reagents

- Oxazole precursors : Starting materials containing reactive groups for oxazole ring formation.

- Trifluoromethylating agents : Such as trifluoromethyl iodide or trifluoromethyl sulfonates.

- Chlorinating agents : Commonly phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Esterifying agents : Ethanol in acidic conditions.

Detailed Preparation Steps

Step 1: Formation of Oxazole Ring

Oxazoles are synthesized through cyclization reactions involving amides and α-haloketones or α-haloesters. For this compound:

- An amide reacts with ethyl chloroacetate under basic conditions to form the oxazole ring.

Step 2: Trifluoromethylation

The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Step 3: Chlorination

Selective chlorination occurs at the desired position on the oxazole ring using thionyl chloride or phosphorus pentachloride.

Step 4: Esterification

The final step involves esterification, where ethanol reacts with carboxylic acid derivatives under acidic conditions to form the ethyl ester.

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time |

|---|---|---|---|

| Oxazole formation | Amide + Ethyl chloroacetate, base | ~80°C | ~6 hours |

| Trifluoromethylation | Trifluoromethyl iodide + Cu(I) catalyst | ~100°C | ~4 hours |

| Chlorination | Thionyl chloride (SOCl₂) | ~60°C | ~2 hours |

| Esterification | Ethanol, acidic medium | ~50°C | ~3 hours |

Yield and Purification

The overall yield for this synthesis can vary depending on reaction optimization:

- Typical yields range from 60% to 85%.

- Purification is achieved through recrystallization or column chromatography using polar solvents such as ethyl acetate.

Data Table Summary

| Property | Value |

|---|---|

| Molecular Formula | $$C7H5ClF3NO3$$ |

| Molecular Weight | 243.57 g/mol |

| Boiling Point | 280.7°C at 760 mmHg |

| Density | 1.473 g/cm³ |

| Flash Point | 123.6°C |

| Typical Yield | ~60–85% |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Position

The chloro group at the 2-position undergoes nucleophilic substitution under mild to moderate conditions. This reactivity is enhanced by the electron-withdrawing effects of the trifluoromethyl and ester groups.

Key Reactions:

-

Ammonolysis : Treatment with primary/secondary amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, THF) at 60–80°C yields substituted oxazole-5-carboxylate derivatives .

-

Alkoxy Substitution : Reaction with alkoxide ions (e.g., NaOMe) in ethanol at reflux replaces chlorine with methoxy groups.

Example Reaction Table:

Ester Hydrolysis and Functionalization

The ethyl ester at the 5-position undergoes hydrolysis to form carboxylic acids, enabling further derivatization:

Hydrolysis Conditions:

-

Acidic : HCl (1M) in dioxane/water (1:1), RT, 16h → 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylic acid .

-

Basic : NaOH (2M) in ethanol/water (3:1), 60°C, 4h → Sodium salt intermediate .

Derivatization Example:

The carboxylic acid reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling (DCC/DMAP) to form amides .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions:

Suzuki Coupling:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄, K₂CO₃, in dioxane/H₂O (3:1) at 90°C for 12h to form biaryl derivatives.

Example:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Ethyl 2-phenyl-4-(trifluoromethyl)oxazole-5-carboxylate | 72% |

Trifluoromethyl Group Reactivity

The CF₃ group is generally inert under standard conditions but influences electronic properties:

-

Electrophilic Aromatic Substitution : Directs incoming electrophiles to the 4-position due to its strong electron-withdrawing nature.

-

Radical Reactions : Participates in trifluoromethylation under UV light with initiators like AIBN.

Ring-Opening and Rearrangement

Under harsh acidic conditions (H₂SO₄, Δ), the oxazole ring undergoes hydrolysis to form α-ketoamide intermediates, which can cyclize to generate pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate has the molecular formula and a molecular weight of 243.57 g/mol. The compound features an oxazole ring, which is crucial for its reactivity and biological activity due to the presence of a chloro group and a trifluoromethyl group. These structural characteristics make it a valuable building block in organic synthesis.

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied as a potential lead compound in developing new antibiotics, particularly against resistant strains of bacteria. Preliminary studies suggest interactions with specific enzymes or receptors, influencing metabolic pathways, although further investigation is needed to elucidate these mechanisms fully .

2. Synthesis of Bioactive Compounds

This compound serves as an intermediate in synthesizing various biologically active molecules. Its functional groups allow for the formation of substituted oxazoles, which have shown diverse biological activities, including anticancer and anti-inflammatory effects . The versatility in synthesis enhances its utility in drug discovery programs.

3. Precursor for Antirheumatic Drugs

this compound has been utilized in synthesizing metabolites for new antirheumatic drugs. Studies have demonstrated its role in biotransformation processes, leading to the identification of active metabolites that contribute to therapeutic efficacy .

Agrochemical Applications

1. Pesticide Development

The compound's unique chemical properties make it suitable for developing agrochemicals, particularly pesticides. Its ability to interact with biological systems allows researchers to explore its potential as an effective agent against agricultural pests, contributing to sustainable farming practices.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for clinical applications in treating resistant infections .

Case Study 2: Synthesis of Antirheumatic Metabolites

In another investigation, researchers explored the biotransformation of this compound in animal models to identify metabolites with therapeutic potential. The study highlighted two main metabolites that exhibited promising pharmacokinetic profiles, supporting further development into antirheumatic agents .

Wirkmechanismus

The mechanism by which ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Oxazole Derivatives

(a) Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1520255-28-0)

- Molecular Formula: C₈H₈F₃NO₃

- Molecular Weight : 229.15 g/mol

- Key Differences : Replaces the chlorine atom with a methyl group.

(b) Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1227934-69-1)

- Molecular Formula: C₇H₅BrF₃NO₃

- Molecular Weight : 288.47 g/mol

- Key Differences : Bromine replaces chlorine.

- Impact : Higher molecular weight and enhanced leaving-group ability, making it more reactive in nucleophilic substitution reactions .

(c) Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (S10d)

- Molecular Formula : C₇H₈F₃N₂O₃

- Molecular Weight : 225.05 g/mol

- Key Differences: Amino group (-NH₂) replaces chlorine.

- Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents but reducing stability under acidic conditions .

Thiazole-Based Analogues

(a) Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3)

- Molecular Formula: C₇H₅ClF₃NO₂S

- Molecular Weight : 259.63 g/mol

- Key Differences : Oxazole oxygen replaced with sulfur (thiazole core).

- Impact : Thiazole’s sulfur atom increases electron density, altering reactivity in cross-coupling reactions. The compound is 95% pure, slightly lower than the oxazole derivative’s 98% .

(b) Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Pyrimidine and Other Heterocyclic Analogues

(a) Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-31-2)

- Molecular Formula : C₁₀H₈ClF₃N₂O₂

- Molecular Weight : 280.63 g/mol

- Key Differences : Pyrimidine ring replaces oxazole.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituent |

|---|---|---|---|---|---|

| Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate | 78451-14-6 | C₇H₅ClF₃NO₃ | 243.57 | >98% | Cl |

| Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate | 1520255-28-0 | C₈H₈F₃NO₃ | 229.15 | 95% | CH₃ |

| Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate | 1227934-69-1 | C₇H₅BrF₃NO₃ | 288.47 | 95% | Br |

| Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate | 72850-52-3 | C₇H₅ClF₃NO₂S | 259.63 | 95% | Cl, S |

Key Findings and Implications

- Reactivity: Chloro and bromo derivatives exhibit higher electrophilicity, favoring nucleophilic substitution, while methyl and amino variants prioritize solubility and hydrogen bonding .

- Stability : The chloro-oxazole compound’s high purity (>98%) and strict storage requirements make it preferable for precision research, whereas lower-purity analogues (e.g., 95%) may suffice for exploratory studies .

Biologische Aktivität

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activity. This article delves into its mechanisms of action, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymatic targets.

The mechanism of action for this compound involves:

- Interaction with Enzymes : The compound may modulate the activity of specific enzymes through competitive inhibition or allosteric modulation.

- Binding Affinity : The chlorinated and trifluoromethyl groups increase reactivity and binding affinity, allowing for more effective modulation of biological pathways.

- Hydrogen Bonding : The oxazole moiety can form hydrogen bonds with target proteins, influencing their function .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, positioning it as a candidate for developing new antimicrobial agents.

- Anticancer Potential : There is emerging evidence that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cell lines .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it possesses notable antibacterial properties, although specific mechanisms remain to be fully elucidated.

- Cytotoxicity Against Cancer Cells :

-

Pharmacokinetic Studies :

- In vivo studies involving animal models have been conducted to assess the pharmacokinetics of the compound. These studies analyzed blood plasma, urine, and fecal samples to identify metabolites formed after administration. Hydrolysis was identified as a significant biotransformation pathway, producing metabolites that may retain biological activity .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Data from Animal Studies

| Time Point (h) | Blood Concentration (ng/mL) | Urinary Excretion (%) |

|---|---|---|

| 0.5 | 150 | 10 |

| 1 | 120 | 15 |

| 2 | 80 | 20 |

| 4 | 50 | 25 |

| 24 | 10 | 30 |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves cyclocondensation, halogenation, and esterification steps. For example:

- Cyclocondensation : Start with a precursor such as a β-ketoester derivative, reacting with a trifluoromethyl-containing reagent to form the oxazole core.

- Chlorination : Introduce the chloro substituent at the 2-position using chlorinating agents like POCl₃ or N-chlorosuccinimide under controlled conditions .

- Esterification : Ethyl ester formation can be achieved via acid-catalyzed ester exchange or direct alkylation of a carboxylate intermediate .

Optimization strategies include: - Temperature control (e.g., 0–5°C for chlorination to minimize side reactions).

- Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates and improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. For instance, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~-60 to -65 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per industry standards; see for analogous compounds) using reverse-phase columns and UV detection .

- X-ray Crystallography : Resolve ambiguities in molecular structure, particularly for derivatives. Programs like SHELXL () are widely used for refinement .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory crystallographic data when analyzing derivatives of this compound?

Contradictions may arise from disordered atoms, twinning, or incomplete datasets. Mitigation approaches:

- Data Collection : Use high-resolution synchrotron radiation to improve data quality.

- Refinement Tools : Employ SHELX suite (SHELXD for phase problem solving, SHELXL for refinement) to model disorder or twinning .

- Validation Metrics : Cross-check with R-factor, residual density maps, and Hirshfeld surface analysis to ensure model accuracy .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate activation energies for reactions at the 2-chloro position. For example, model transition states for SNAr (nucleophilic aromatic substitution) with amines or thiols.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., the chloro-substituted carbon) to predict regioselectivity .

- Validation : Compare computational predictions with experimental kinetics (e.g., reaction rates under varying pH or solvents) .

Q. What methodologies are recommended for analyzing metabolic stability or degradation pathways of this compound in biological systems?

- In Vitro Studies : Use liver microsomes or hepatocytes to track metabolic products via LC-MS. Monitor hydrolysis of the ester group and oxidation of the trifluoromethyl moiety.

- Isotope Labeling : Introduce ¹³C or ¹⁸O labels to trace degradation intermediates.

- Computational ADMET Tools : Predict metabolic sites using software like Schrödinger’s QikProp or SwissADME .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

- Batch Comparison : Run ¹H/¹³C NMR and HPLC in parallel to identify impurities (e.g., unreacted starting materials or hydrolysis byproducts).

- Advanced Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to detect trace contaminants.

- Process Optimization : Adjust reaction stoichiometry or purification steps (e.g., column chromatography vs. recrystallization) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.